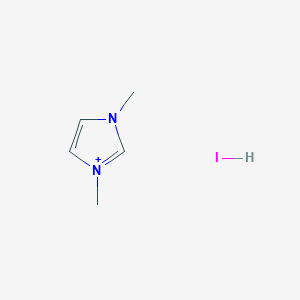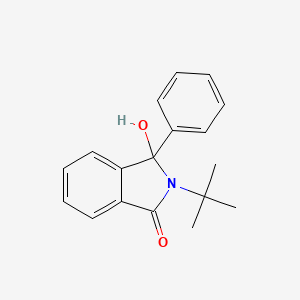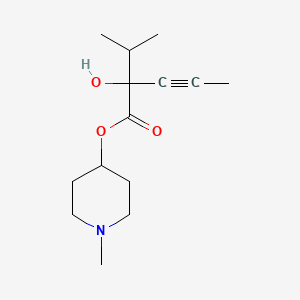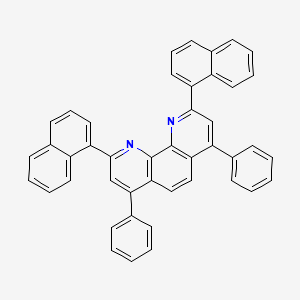
1,3-Dimethylimidazol-1-ium;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylimidazol-1-ium;hydroiodide, also known as 1,3-Dimethylimidazolium iodide, is an organic compound with the molecular formula C5H9IN2. It is a white crystalline solid at room temperature and is known for its stability under standard conditions. This compound is soluble in alcohols, ethers, and some organic solvents but has low solubility in water .
Vorbereitungsmethoden
1,3-Dimethylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1,3-dimethylimidazole with hydroiodic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
1,3-Dimethylimidazole+Hydroiodic Acid→this compound
For industrial production, the process may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,3-Dimethylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium chloride .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various imidazole derivatives and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylimidazol-1-ium;hydroiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on enzymes and other biomolecules, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylimidazol-1-ium;hydroiodide can be compared with other similar compounds such as:
1-Methylimidazolium iodide: Similar in structure but with only one methyl group, leading to different reactivity and solubility properties.
1,2-Dimethylimidazolium iodide: The position of the methyl groups affects the compound’s chemical behavior and applications.
1,3-Dimethylimidazolium chloride:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and solubility characteristics, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C5H10IN2+ |
|---|---|
Molekulargewicht |
225.05 g/mol |
IUPAC-Name |
1,3-dimethylimidazol-1-ium;hydroiodide |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1; |
InChI-Schlüssel |
ARSMIBSHEYKMJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C[N+](=C1)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)


![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)



![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)



